molecular formula C10H14O B1582576 2-Isopropylanisole CAS No. 2944-47-0

2-Isopropylanisole

Cat. No. B1582576
Key on ui cas rn: 2944-47-0
M. Wt: 150.22 g/mol
InChI Key: NNZRVXTXKISCGS-UHFFFAOYSA-N
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Patent
US06806381B2

Procedure details

A 22 L three-necked round bottom flask equipped with mechanical stirring was charged with KOH (1154 g, 20.56 moles), tetrabutylammonium hydrogen sulfate (140 g, 0.411 mole), and deionized water (5.6 L). The mixture was cooled to a temperature of approximately 20° C. to 25° C. Methylene chloride (5.6 L) was added to the flask, then 2-isopropylphenol (590 g, 4.33 moles). The mixture was stirred for 0.5 h before iodomethane (741 g, 5.22 moles) was added. The stirring was continued at room temperature until the reaction was observed to be complete by HPLC, typically after approximately 5 h. Stirring was discontinued and the reaction mixture was allowed to settle into aqueous and organic layers, which were then separated. Triethylamine (185 mL, 1.33 moles) was added to the organic phase with stirring for at least 15 min. Solvent was then removed by vacuum distillation to afford a white solid. Cyclohexane (41) was added to the white solid, which was filtered and washed with further cyclohexane to remove the reaction product as a solvate. The cyclohexane solution was washed with aqueous HCl (2N), then half-saturated aqueous NaCl, and finally saturated aqueous NaCl. The cyclohexane was removed by vacuum distillation to afford 1-isopropyl-2-methoxybenzene as a light yellow oil of medium viscosity (612 g, 94% yield).
Name
Quantity
1154 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
catalyst
Reaction Step One
Name
Quantity
5.6 L
Type
solvent
Reaction Step One
Quantity
590 g
Type
reactant
Reaction Step Two
Quantity
741 g
Type
reactant
Reaction Step Three
Quantity
185 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5.6 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([CH3:5])[CH3:4].IC.[CH2:15](N(CC)CC)C>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1CCCCC1.C(Cl)Cl.O>[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:15])([CH3:5])[CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1154 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
140 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5.6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
590 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
741 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
185 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Six
Name
Quantity
5.6 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L three-necked round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to a temperature of approximately 20° C. to 25° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was continued at room temperature until the reaction
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
were then separated
STIRRING
Type
STIRRING
Details
with stirring for at least 15 min
CUSTOM
Type
CUSTOM
Details
Solvent was then removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to afford a white solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with further cyclohexane
CUSTOM
Type
CUSTOM
Details
to remove the reaction product as a solvate
WASH
Type
WASH
Details
The cyclohexane solution was washed with aqueous HCl (2N)
CUSTOM
Type
CUSTOM
Details
The cyclohexane was removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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